![molecular formula C11H14N4OS B1199870 6-Cyclopentylthio-9-hydroxymethylpurine CAS No. 14196-96-4](/img/structure/B1199870.png)
6-Cyclopentylthio-9-hydroxymethylpurine
Vue d'ensemble
Description
6-Cyclopentylthio-9-hydroxymethylpurine is a chemical compound with the molecular formula C11H14N4OS. It has a molecular weight of 250.32 . It is an achiral compound .
Synthesis Analysis
The synthesis of 6-Cyclopentylthio-9-hydroxymethylpurine has been studied in the context of inhibiting the conversion of adenine, guanine, and hypoxanthine to ribonucleotides in Ehrlich ascites tumor cells in vitro .Molecular Structure Analysis
The molecular structure of 6-Cyclopentylthio-9-hydroxymethylpurine can be represented by the SMILES notation: OCN1C=NC2=C (SC3CCCC3)N=CN=C12 .Chemical Reactions Analysis
6-Cyclopentylthio-9-hydroxymethylpurine and structurally related compounds have been found to inhibit the conversion of adenine, guanine, and hypoxanthine to ribonucleotides in Ehrlich ascites tumor cells in vitro .Applications De Recherche Scientifique
Inhibition of Purine Synthesis in Tumor Cells
6-Cyclopentylthio-9-hydroxymethylpurine inhibits the conversion of adenine, guanine, and hypoxanthine to ribonucleotides in Ehrlich ascites tumor cells and also inhibits the accumulation of phosphoribosyl pyrophosphate. It shows potential in inhibiting the growth of cultured human leukemic cells (Smith, Fontenelle, Lalanne, & Henderson, 1974).
Cyclin-Dependent Kinase Inhibition
Compounds structurally related to 6-Cyclopentylthio-9-hydroxymethylpurine have been found to inhibit cyclin-dependent kinases, which play a crucial role in cell division. This could make them potential antimitotic and antitumor drugs (Havlícek, Hanuš, Veselý, Leclerc, Meijer, Shaw, & Strnad, 1997).
Gene Therapy Approach in Cancer Treatment
6-Methylpurine, a structurally related compound, is being explored for use in gene therapy approaches to cancer treatment. Modifications of this compound could lead to non-toxic prodrugs for use with specific enzymes in cancer therapy (Hassan, Abou-elkhair, Parker, Allan, & Secrist, 2016).
Identification of Spectral Intermediates in Enzyme Reactions
Studies on the reductive half-reaction of xanthine oxidase with hydroxymethylpurine, a similar compound, have helped in identifying spectral intermediates arising from the enzyme's molybdenum center. This contributes to understanding the enzyme's catalytic mechanism (McWhirter & Hille, 1991).
Metabolism in Leukemia Treatment
6-Mercaptopurine, a related compound, is used in leukemia treatment. Research on its metabolism has identified a major metabolite, 6-methylmercapto-8-hydroxypurine, which indicates alternative catabolic pathways during high-dose treatments (Keuzenkamp-Jansen, van Baal, De Abreu, de Jong, Zuiderent, & Trijbels, 1996).
Propriétés
IUPAC Name |
(6-cyclopentylsulfanylpurin-9-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-7-15-6-14-9-10(15)12-5-13-11(9)17-8-3-1-2-4-8/h5-6,8,16H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEYOLZOWJIRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=NC3=C2N=CN3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161900 | |
Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentylthio-9-hydroxymethylpurine | |
CAS RN |
14196-96-4 | |
Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC99935 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Cyclopentylthio-9-hydroxymethylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CYCLOPENTYLTHIO-9-HYDROXYMETHYLPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMX9DWR6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.